molecular formula C14H7F4NS B12932108 1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine CAS No. 643032-51-3

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine

Cat. No.: B12932108
CAS No.: 643032-51-3
M. Wt: 297.27 g/mol
InChI Key: URQHQYXNBCUGAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-7-(methylthio)acridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acridine core can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced acridine derivatives.

    Substitution: Functionalized acridine derivatives with various substituents.

Scientific Research Applications

1,2,3,4-Tetrafluoro-7-(methylthio)acridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrafluoro-7-(methylthio)acridine is unique due to the specific arrangement of fluorine atoms and the presence of the methylthio group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

643032-51-3

Molecular Formula

C14H7F4NS

Molecular Weight

297.27 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-7-methylsulfanylacridine

InChI

InChI=1S/C14H7F4NS/c1-20-7-2-3-9-6(4-7)5-8-10(15)11(16)12(17)13(18)14(8)19-9/h2-5H,1H3

InChI Key

URQHQYXNBCUGAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1

Origin of Product

United States

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